Benzenemethanamine, 4-methoxy-N-propyl-

Catalog No.
S1905375
CAS No.
90390-02-6
M.F
C11H17NO
M. Wt
179.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenemethanamine, 4-methoxy-N-propyl-

CAS Number

90390-02-6

Product Name

Benzenemethanamine, 4-methoxy-N-propyl-

IUPAC Name

N-[(4-methoxyphenyl)methyl]propan-1-amine

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

InChI

InChI=1S/C11H17NO/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h4-7,12H,3,8-9H2,1-2H3

InChI Key

NCOFJPJEQIGDEV-UHFFFAOYSA-N

SMILES

CCCNCC1=CC=C(C=C1)OC

Canonical SMILES

CCCNCC1=CC=C(C=C1)OC

Benzenemethanamine, 4-methoxy-N-propyl- is an organic compound characterized by the presence of a methoxy group attached to a benzene ring, along with a propylamine side chain. Its molecular formula is C11H17NOC_{11}H_{17}NO and it possesses a molecular weight of 195.26 g/mol . The compound can be structurally represented as follows:

text
OCH3 | C6H4-NH-CH2-CH2-CH3

The compound is classified under the category of amines due to the presence of the amine functional group (-NH-) and is recognized for its potential applications in various fields, including pharmaceuticals and chemical synthesis.

Typical for amines, including:

  • Acylation: Reacting with acyl chlorides to form amides.
  • Alkylation: Further alkylation can occur at the nitrogen atom, leading to tertiary amines.
  • Reductive Amination: This reaction involves the conversion of carbonyl compounds into amines using this compound as a reactant .

The reactivity of this compound is influenced by the electron-donating methoxy group, which enhances nucleophilicity.

While specific pharmacological properties of benzenemethanamine, 4-methoxy-N-propyl- are not extensively documented, similar compounds have been studied for their biological activities. Compounds with methoxy substitutions often exhibit significant biological properties, including analgesic and anti-inflammatory activities . For instance, derivatives of methoxybenzylamines have shown promise in medicinal chemistry as potential therapeutic agents.

Several synthesis methods have been reported for producing benzenemethanamine, 4-methoxy-N-propyl-. A common approach involves:

  • Reductive Amination: This method utilizes a carbonyl compound (such as an aldehyde or ketone) and an amine (in this case, 4-methoxybenzylamine) in the presence of reducing agents like sodium cyanoborohydride or other mild reducing agents .
  • Catalytic Hydrogenation: Another method includes hydrogenating the corresponding imine or Schiff base formed from the reaction of 4-methoxybenzaldehyde with propylamine under catalytic conditions .

These methods highlight the versatility in synthesizing this compound while achieving high yields and selectivity.

Benzenemethanamine, 4-methoxy-N-propyl- has potential applications in various domains:

  • Pharmaceuticals: It may serve as an intermediate in synthesizing more complex pharmaceutical compounds.
  • Chemical Synthesis: The compound can be utilized in organic synthesis as a building block for creating various derivatives with enhanced properties.
  • Research: It may also be used in research settings to study structure-activity relationships in medicinal chemistry .

Benzenemethanamine, 4-methoxy-N-propyl- shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Benzenemethanamine, 4-methoxy-N-methyl-C10H15NOMethyl group instead of propyl; different pharmacokinetics.
Benzenemethanamine, 4-methoxy-N-benzyl-C14H17NBenzyl group increases lipophilicity; potential for greater biological activity.
4-MethoxybenzylamineC9H13NOLacks propyl chain; primarily used as an intermediate.

Benzenemethanamine, 4-methoxy-N-propyl- stands out due to its propyl side chain which may enhance its solubility and biological activity compared to other derivatives.

This comprehensive overview provides insights into the characteristics, reactions, synthesis methods, applications, and comparative analysis of benzenemethanamine, 4-methoxy-N-propyl-, establishing its relevance in chemical research and potential applications in pharmaceuticals.

XLogP3

2.2

Other CAS

90390-02-6

Wikipedia

Benzenemethanamine, 4-methoxy-N-propyl-

Dates

Modify: 2023-08-16

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